![molecular formula C15H19N3O2 B12639760 N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide CAS No. 919997-13-0](/img/structure/B12639760.png)
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide is a complex organic compound that belongs to the class of hydroxamic acids. This compound features a naphthalene moiety, which is a bicyclic structure composed of two fused benzene rings. The presence of the hydroxamic acid functional group is significant due to its ability to chelate metal ions, making it a valuable compound in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide typically involves multiple steps. One common method includes the reaction of naphthalen-1-ylamine with ethyl bromoacetate to form an intermediate, which is then hydrolyzed to produce the corresponding carboxylic acid. This acid is subsequently converted to its acid chloride, which reacts with hydroxylamine to yield the final hydroxamic acid product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: Reduction of the hydroxamic acid group can yield amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anticancer properties, as hydroxamic acids are known to inhibit histone deacetylases (HDACs).
Industry: Utilized in the development of corrosion inhibitors and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate access and subsequent catalysis. In the context of HDAC inhibition, the compound binds to the zinc ion in the active site, leading to the accumulation of acetylated histones and altered gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxy-N~3~-{2-[(naphthalen-2-yl)amino]ethyl}-beta-alaninamide
- N-Hydroxy-N~3~-{2-[(phenyl)amino]ethyl}-beta-alaninamide
- N-Hydroxy-N~3~-{2-[(benzyl)amino]ethyl}-beta-alaninamide
Uniqueness
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards metal ions and enzymes, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
919997-13-0 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
N-hydroxy-3-[2-(naphthalen-1-ylamino)ethylamino]propanamide |
InChI |
InChI=1S/C15H19N3O2/c19-15(18-20)8-9-16-10-11-17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16-17,20H,8-11H2,(H,18,19) |
Clave InChI |
NABHRJAYYOWQCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NCCNCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)
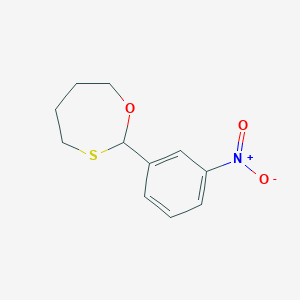
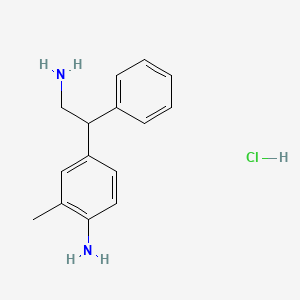
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid](/img/structure/B12639697.png)
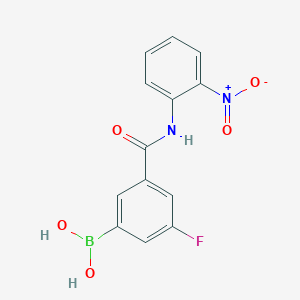
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)
![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
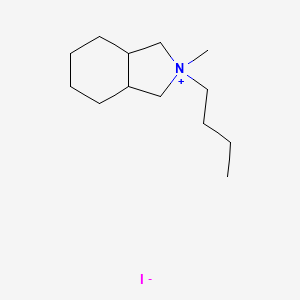
![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)
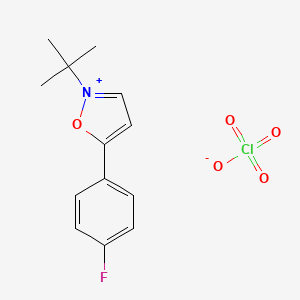
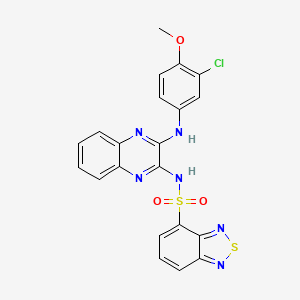
![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
